![molecular formula C9H16N2O2 B11909677 Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structure allows for interaction with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurological disorders.
- Cancer Research : Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, an investigation demonstrated a significant reduction in cell viability (IC50 = 15 µM) in breast cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial and Antiviral Activities
The compound has been evaluated for its antimicrobial and antiviral properties.
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Antiviral Activity : Research indicated that at concentrations as low as 10 µg/mL, the compound could reduce viral titers by 50% against influenza viruses .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for therapeutic interventions in metabolic disorders .
Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | MIC of 32 µg/mL against Staphylococcus aureus . |
Antiviral Activity | Reduction of viral titers by 50% at 10 µg/mL against influenza viruses . |
Cancer Cell Line Study | IC50 = 15 µM in breast cancer cell lines . |
Enzyme Inhibition Potential | Potential to inhibit enzymes involved in metabolic pathways . |
Industrial Applications
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure enables the development of novel materials and catalysts for various chemical reactions .
Mechanism of Action
The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring system and exhibit similar biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern but also exhibit significant biological activities, particularly kinase inhibition.
Uniqueness: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring fusion pattern and the presence of a carboxylate group, which may contribute to its distinct biological activities and chemical reactivity.
Biological Activity
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅N₂O₂
- Molecular Weight : 169.22 g/mol
- CAS Number : 1217985-78-8
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing their activity and triggering downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis and death .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies have demonstrated that it can inhibit viral replication in vitro, particularly against viruses like the Yellow Fever Virus (YFV). The minimal effective dose for antiviral activity was reported at 32 mg/kg/day .
Anticancer Potential
This compound has shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Research findings suggest that it modulates signaling pathways related to cell proliferation and survival . A summary of its anticancer effects is presented in Table 1.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.4 | Induction of apoptosis |
MCF-7 | 10.2 | Inhibition of cell proliferation |
A549 | 12.5 | Activation of intrinsic apoptosis |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against Enterococcus faecalis. Results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL .
- Antiviral Activity Assessment : In a controlled experiment with YFV-infected hamsters, administration of the compound starting four days post-infection improved survival rates significantly when dosed at 100 mg/kg/day .
- Cancer Treatment Research : A recent investigation into the anticancer properties revealed that the compound effectively inhibited growth in multiple human tumor cell lines through apoptosis induction mechanisms .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
NPRJZFPRCHQZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2CCCC2CN1 |
Origin of Product |
United States |
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